6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is an unnatural α-amino acid with unique conformational features. It represents the core structural motif in a large number of tailored enzyme inhibitors, potent receptor ligands, and analogs of natural products with a wide range of pharmacological applications . This compound is particularly significant in therapeutic peptide design, acting as a conformationally restricted analog of phenylalanine and sometimes a more hydrophobic one for proline, which usually results in an increase in bioavailability, selectivity, and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: Two new strategies for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid have been developed. The first strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization. The second strategy involves a radical decarboxylation–phosphorylation reaction on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . Both strategies use mild reaction conditions and readily available starting materials, complementing existing methodologies and contributing to the easy accessibility of the target compound for further research .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) are used.
Reduction: Electron-transfer reduction is a key step in the synthesis of related compounds.
Substitution: Multicomponent reactions involving isomerization of iminium intermediates are highlighted.
Major Products: The major products formed from these reactions include various substituted derivatives of 1,2,3,4-tetrahydroisoquinoline, which are important intermediates in the synthesis of biologically active molecules .
Scientific Research Applications
6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its role as a conformationally restricted analog of phenylalanine and proline. This restriction enhances the compound’s bioavailability, selectivity, and potency by stabilizing specific conformations that are favorable for binding to biological targets . The molecular targets and pathways involved include enzyme inhibition and receptor binding, which are crucial for its pharmacological effects .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid
- Phenylalanine
- Proline
Comparison: 6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its conformational restriction, which distinguishes it from phenylalanine and proline. This restriction results in enhanced bioavailability, selectivity, and potency, making it a valuable compound in therapeutic peptide design .
Properties
CAS No. |
754963-56-9 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5,11H2,(H,13,14) |
InChI Key |
ZWQXRXIJLDMLST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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